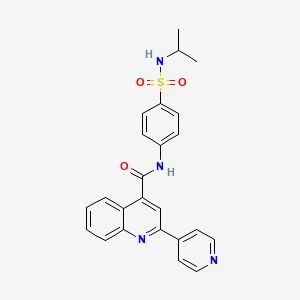![molecular formula C27H30N2O7S2 B2961436 ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-31-8](/img/structure/B2961436.png)
ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups, including a benzo[d][1,3]dioxole group, a benzamido group, and a thiophene group. The benzo[d][1,3]dioxole group is a type of aromatic ether that is often found in various natural products and pharmaceuticals . The benzamido group is a common motif in medicinal chemistry, known for its bioactive properties . The thiophene group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom, which is found in many important biological compounds and drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxole group would contribute to the aromaticity of the molecule, while the benzamido and thiophene groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. The benzo[d][1,3]dioxole group could potentially undergo electrophilic aromatic substitution reactions, while the benzamido group could participate in various condensation reactions .科学的研究の応用
Synthetic Utility and Antimicrobial Evaluation
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate, as part of the broader family of bifunctional thiophene derivatives, has shown potential in synthetic chemistry and antimicrobial applications. A key intermediate, ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, prepared via a Gewald reaction, facilitates the synthesis of various fused and polyfunctional substituted thiophenes. The antimicrobial screening of these compounds has demonstrated promising activities, indicating their potential for developing new antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Crystal Structure Insights
The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate has been elucidated using single crystal X-ray diffraction. This detailed structural analysis, complemented by spectroscopic methods, provides valuable insights into the molecular geometry and potential interactions, aiding the design of new compounds with desired properties (Marjani, 2013).
Biological Activity of Thieno[2,3-d]Pyrimidines
Further exploring the scope of thiophene derivatives, a series of new thieno[2,3-d]pyrimidines, derived from similar synthetic pathways, exhibited significant inhibitory activities against certain plant pathogens. This discovery opens avenues for the development of novel herbicides or antimicrobial compounds, highlighting the diverse biological applications of these molecules (Wang, Zheng, Liu, & Chen, 2010).
Mechanistic Insights into Cyclocondensation Reactions
The cyclocondensation reactions involving similar thiophene derivatives have been studied, offering mechanistic insights that rationalize the selectivity of product formation in synthetic chemistry. Understanding these reactions enhances the ability to design and synthesize targeted molecular structures efficiently (Dhameliya et al., 2017).
Photochemical and Photophysical Properties
The photochemical behavior of related ethyl 2-arylthiazole-5-carboxylates has been investigated, revealing their potential as singlet-oxygen sensitizers. Such compounds could find applications in photodynamic therapy or as components in photochemical reactions, underscoring the versatility of thiophene derivatives in both synthetic and applied chemistry (Amati et al., 2010).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(diethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O7S2/c1-5-29(6-2)38(32,33)20-11-9-19(10-12-20)25(30)28-26-24(27(31)34-7-3)17(4)23(37-26)15-18-8-13-21-22(14-18)36-16-35-21/h8-14H,5-7,15-16H2,1-4H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJRZSLDPIPXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC4=C(C=C3)OCO4)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

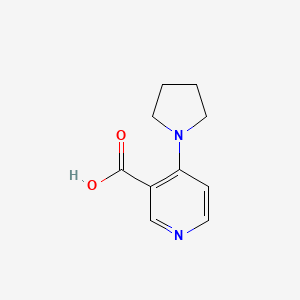
![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2961355.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)

![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)
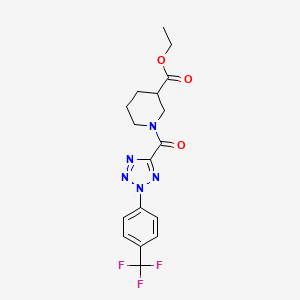
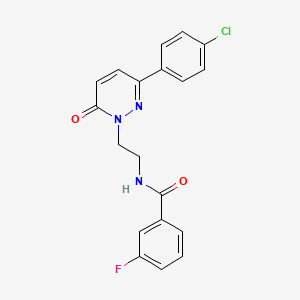
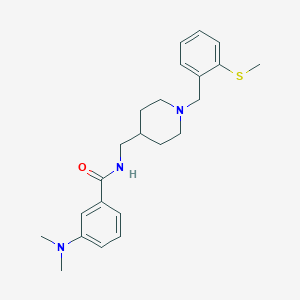
![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)
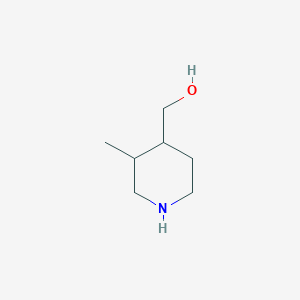
![2-methoxy-N-{3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2961372.png)
